(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
“(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol” is a complex organic compound. It contains a tetrahydronaphthalen (or tetralin) backbone, which is a fused two-ring system, with a propan-2-yl (or isopropyl) group and a hydroxyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetralin backbone, which is a polycyclic structure composed of two fused six-membered rings. The isopropyl group would be a branched alkyl group attached to one of the carbon atoms in the ring, and the hydroxyl group would be attached to a different carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For example, the presence of the hydroxyl group in this compound could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Applications
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: , commonly known as menthol , has a variety of applications in the pharmaceutical industry. It is used in medications for its cooling and soothing effect, which can help in treating sore throats and mouth irritations . It’s also found in cough drops , mouthwash , and medical plasters for its analgesic properties .
Food Industry
In the food industry, menthol is used to impart a cool, fresh flavor. It’s a common additive in products like ice cream , chewing gum , and candy to provide a refreshing taste .
Personal Care Products
Menthol is widely used in personal care products such as toothpaste , shampoos , and tonic for its cooling sensation and fresh scent. It gives a lift and freshness to these products, making them more appealing to consumers .
Perfumery
Due to its powerful and fresh aroma, menthol is used in perfumery to enhance fragrances. It provides a lift and freshness that is desirable in many perfume formulations .
Tobacco Products
Menthol is also an ingredient in certain tobacco products. It imparts a cooling sensation to tobacco, which can make it more palatable for some users .
Medicinal Chemistry
In medicinal chemistry, derivatives of menthol are used to synthesize other compounds with potential therapeutic effects. For example, an ester based on l-menthol has been synthesized for research into its effects when combined with other pharmaceutical agents .
Respiratory Treatments
Compounds related to menthol are used in respiratory treatments as well. For instance, a compound structurally related to menthol has been identified as a related compound in formulations of formoterol , which is a medication used for asthma and chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets in a unique “dual-arm”, U-shaped binding mode . This interaction could lead to changes in the function or activity of the target, but more research is needed to confirm this and understand the specifics of these interactions .
Biochemical Pathways
The biochemical pathways affected by (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol are currently unknown. The compound’s unique structure suggests that it may interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol’s action are currently unknown. The compound’s potential effects could range from changes in cellular signaling to alterations in protein function, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
Safety and Hazards
properties
IUPAC Name |
(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFFKJOSAREFC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(CCC[C@H]2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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